2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Regioselectivity Suzuki-Miyaura coupling Isomeric purity

2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS 132839-58-8), also catalogued as 3-bromo-4-nitrobenzotrifluoride, is a liquid-phase, halogenated nitroaromatic compound (C₇H₃BrF₃NO₂; MW 270.00 g/mol) supplied in purities typically from 95% to 98%. Its benzene core is substituted with three strong electron-withdrawing groups—bromine (ortho to nitro), nitro, and para-trifluoromethyl—yielding a computed XLogP3 of 2.8 and a predicted boiling point of 224.8±40.0 °C at 760 Torr, thus positioning it as a key electrophilic intermediate for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) sequences.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 132839-58-8
Cat. No. B144830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-nitro-4-(trifluoromethyl)benzene
CAS132839-58-8
Synonyms2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H
InChIKeyDJOLBPUSSIOMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS 132839-58-8): Procurement-Ready Aromatic Building Block Profile


2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS 132839-58-8), also catalogued as 3-bromo-4-nitrobenzotrifluoride, is a liquid-phase, halogenated nitroaromatic compound (C₇H₃BrF₃NO₂; MW 270.00 g/mol) supplied in purities typically from 95% to 98%. Its benzene core is substituted with three strong electron-withdrawing groups—bromine (ortho to nitro), nitro, and para-trifluoromethyl—yielding a computed XLogP3 of 2.8 and a predicted boiling point of 224.8±40.0 °C at 760 Torr, thus positioning it as a key electrophilic intermediate for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) sequences [1].

Why 2-Bromo-1-nitro-4-(trifluoromethyl)benzene Cannot Be Freely Replaced by In-Class Analogs


Although numerous bromo-nitro-trifluoromethylbenzene regioisomers and halogen-swapped analogs are commercially available (e.g., 4-bromo-3-nitrobenzotrifluoride CAS 349-03-1, 4-bromo-2-nitrobenzotrifluoride), their substitution patterns generate markedly different electronic landscapes at the reactive carbon center, directly affecting SNAr regioselectivity, oxidative addition rates in cross-coupling, and hydrogen-bonding networks in downstream pharmacophores . Consequently, generic replacement without verifying exact regiochemistry routinely leads to unexpected reaction outcomes, lower yields, or failure to meet pharmacopoeial intermediate specifications.

Quantitative Differentiation Evidence: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene vs. Comparators


Regioisomeric Purity as a Determinant of Cross-Coupling Site Selectivity

In palladium-catalyzed Suzuki-Miyaura couplings, the oxidative addition step is sensitive to the electron density at the C–Br carbon. The target compound positions the bromine atom ortho to the nitro group and para to the trifluoromethyl group, creating a highly electron-deficient C–Br center that facilitates oxidative addition. By contrast, the regioisomer 4-bromo-3-nitrobenzotrifluoride (CAS 349-03-1) places the bromine meta to the nitro group, reducing the electron-withdrawing influence at the reaction center and potentially retarding coupling rates. While direct kinetic comparison data for these specific isomers is not available in the public literature, analogous studies on substituted bromobenzenes consistently demonstrate that ortho-nitro-activated aryl bromides undergo oxidative addition up to an order of magnitude faster than meta-nitro counterparts under identical Pd(0) catalytic conditions . This class-level inference supports preferential selection of the target compound when accelerated coupling kinetics are desired.

Regioselectivity Suzuki-Miyaura coupling Isomeric purity

SNAr Regioselectivity Controlled by Ortho-Nitro/Bromo Disposition

The target compound's substitution pattern—bromine at the 2-position (ortho to the 1-nitro group) and trifluoromethyl at the 4-position (para to nitro)—creates a unique electrophilic hotspot at the C-2 (bromine-bearing) carbon, which is doubly activated by both the ortho-nitro and para-CF₃ groups for nucleophilic displacement. In the alternative regioisomer 4-bromo-2-nitrobenzotrifluoride (nitro at position 2, bromine at position 4), the bromine resides para to the nitro group, a less activated position for SNAr compared to ortho. The ortho-nitro/ortho-bromo arrangement in the target compound is expected to direct nucleophiles (amines, alkoxides, thiols) to the bromine-bearing carbon with higher regioselectivity, minimizing competing substitution at alternative positions. This regiochemical control is critical for producing single-isomer intermediates in pharmaceutical synthesis .

Nucleophilic aromatic substitution SNAr regioselectivity Medicinal chemistry intermediates

Physicochemical Property Differentiation: LogP and Liquid Handling vs. Solid Analogs

The target compound is a liquid at room temperature (20 °C), with a computed XLogP3 of 2.8, a density of 1.788±0.06 g/cm³ (20 °C, 760 Torr), and a boiling point of 224.8±40.0 °C [1]. These properties contrast with related solid bromo-nitro-trifluoromethylbenzene analogs (e.g., 2-bromo-5-nitrobenzotrifluoride, which is reported as a solid), facilitating direct liquid-phase dispensing in automated synthesis platforms and eliminating the need for dissolution before reaction setup. The intermediate LogP value (2.8) also balances aqueous solubility with membrane permeability in downstream bioactive molecules, a property that can differ substantially among regioisomers due to altered dipole moments and crystal packing energies.

Lipophilicity LogP Physical form Formulation compatibility

Commercial Availability and Purity Gradients as Supply Chain Differentiators

Multiple reputable vendors supply the target compound at defined purity tiers: 95% (AKSci, BOC Sciences), 97% (Aladdin Scientific), and 98% (Fluorochem) . Quantities range from 250 mg to 100 g, with pricing transparency that allows cost modeling. By contrast, certain regioisomers (e.g., 4-bromo-2-nitrobenzotrifluoride) are primarily accessible through custom synthesis with longer lead times and less standardized purity documentation, as noted in patent literature describing their more challenging synthetic accessibility [1]. The target compound's widespread catalog listing confirms established manufacturing routes and multi-vendor sourcing, reducing single-supplier dependency risks.

Supply chain Purity specification Vendor comparison Procurement

Procurement-Driven Application Scenarios for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene


Suzuki-Miyaura Library Synthesis Requiring Accelerated Oxidative Addition Kinetics

In medicinal chemistry programs synthesizing biaryl libraries, the ortho-nitro/para-CF₃ activation pattern of 2-bromo-1-nitro-4-(trifluoromethyl)benzene is expected, based on class-level electronic principles, to promote faster oxidative addition compared to meta-substituted regioisomers. Procurement of this specific isomer, with verified 97–98% purity from suppliers such as Fluorochem or Aladdin Scientific, ensures reproducible coupling yields and minimizes Pd catalyst loading, directly reducing the cost per library member in automated parallel synthesis workflows .

SNAr-Based Pharmaceutical Intermediate with Ortho-Selectivity Requirements

When a synthetic route demands exclusive nucleophilic displacement at the bromine-bearing carbon ortho to the nitro group—such as in the preparation of substituted aniline or ether pharmacophores—2-bromo-1-nitro-4-(trifluoromethyl)benzene offers inherent regiochemical control due to synergistic activation by ortho-nitro and para-trifluoromethyl groups. Using the correct regioisomer avoids isomeric by-products that would necessitate costly chromatographic separations, as noted in vendor technical descriptions .

Automated High-Throughput Experimentation (HTE) with Liquid-Phase Dispensing

The liquid physical state of 2-bromo-1-nitro-4-(trifluoromethyl)benzene at ambient temperature (density 1.788 g/cm³) enables direct liquid-handling robotic dispensing without pre-weighing or dissolution, a clear advantage over solid regioisomeric analogs. This property, verified by multiple supplier datasheets , streamlines HTE workflows, reduces solvent usage, and improves gravimetric accuracy in sub-milligram dosing for nanoscale reaction screening.

Agrochemical Intermediate Manufacturing with Established Multi-Vendor Supply Chains

For process chemistry groups scaling agrochemical intermediates, the multi-vendor availability of 2-bromo-1-nitro-4-(trifluoromethyl)benzene at standardized purity grades (95–98%) across AKSci, Fluorochem, Aladdin, and Thermo Scientific Alfa Aesar mitigates single-supplier risk and supports competitive bidding. In contrast, alternative regioisomers may require custom synthesis with associated longer lead times and higher cost, as documented in patent literature highlighting synthetic inaccessibility of certain isomers [1].

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